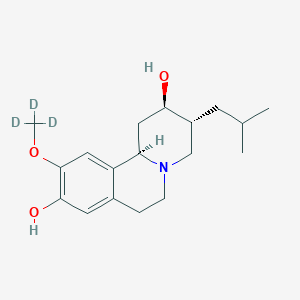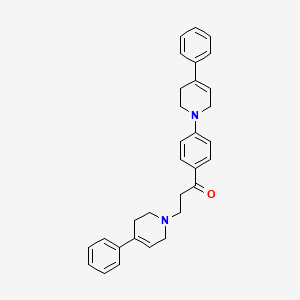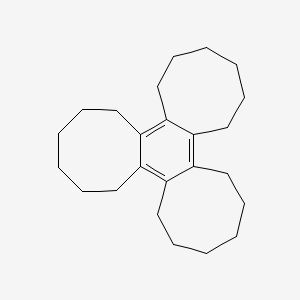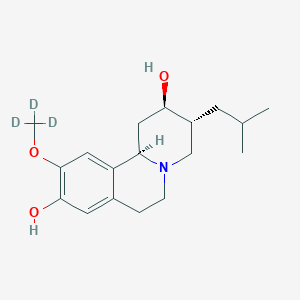
Q7Y0Exs7GL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Q7Y0Exs7GL D3-9-O-desmethyl-α-dihydrotetrabenazine , is a racemic molecule with the molecular formula C18H27NO3 . This compound is a derivative of tetrabenazine, a drug used to treat hyperkinetic movement disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D3-9-O-desmethyl-α-dihydrotetrabenazine involves multiple steps, starting from the parent compound tetrabenazine. The key steps include the selective demethylation of the 9-O-methyl group and the reduction of the α-carbon. The reaction conditions typically involve the use of strong acids or bases and specific catalysts to achieve the desired selectivity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
D3-9-O-desmethyl-α-dihydrotetrabenazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can further modify the α-carbon, leading to different stereoisomers.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 9-O position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as alkoxides and amines are used under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound. These derivatives often exhibit different pharmacological properties and are studied for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
D3-9-O-desmethyl-α-dihydrotetrabenazine has several scientific research applications:
Chemistry: Used as a model compound to study the effects of demethylation and reduction on the pharmacological activity of tetrabenazine derivatives.
Biology: Investigated for its effects on neurotransmitter release and uptake in neuronal cells.
Medicine: Explored as a potential treatment for movement disorders and other neurological conditions.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of D3-9-O-desmethyl-α-dihydrotetrabenazine involves its interaction with vesicular monoamine transporters (VMAT). By inhibiting VMAT, the compound reduces the uptake of neurotransmitters into synaptic vesicles, thereby decreasing their release into the synaptic cleft. This leads to a reduction in hyperkinetic movements and other symptoms associated with movement disorders .
Comparación Con Compuestos Similares
Similar Compounds
Tetrabenazine: The parent compound, used to treat hyperkinetic movement disorders.
Deutetrabenazine: A deuterated form of tetrabenazine with improved pharmacokinetic properties.
Valbenazine: Another derivative with a similar mechanism of action but different pharmacological profile
Uniqueness
D3-9-O-desmethyl-α-dihydrotetrabenazine is unique due to its specific demethylation and reduction, which result in distinct pharmacological properties compared to its parent compound and other derivatives. Its unique structure allows for targeted studies on the effects of these modifications on VMAT inhibition and neurotransmitter dynamics .
Propiedades
Número CAS |
1583277-34-2 |
|---|---|
Fórmula molecular |
C18H27NO3 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
(2R,3R,11bR)-3-(2-methylpropyl)-10-(trideuteriomethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol |
InChI |
InChI=1S/C18H27NO3/c1-11(2)6-13-10-19-5-4-12-7-17(21)18(22-3)8-14(12)15(19)9-16(13)20/h7-8,11,13,15-16,20-21H,4-6,9-10H2,1-3H3/t13-,15-,16-/m1/s1/i3D3 |
Clave InChI |
NNGHNWCGIHBKHE-NPPLBYTGSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=C(C=C2CCN3C[C@H]([C@@H](C[C@@H]3C2=C1)O)CC(C)C)O |
SMILES canónico |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



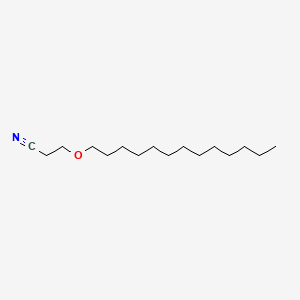
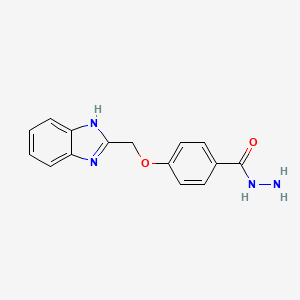
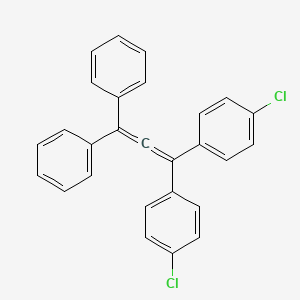
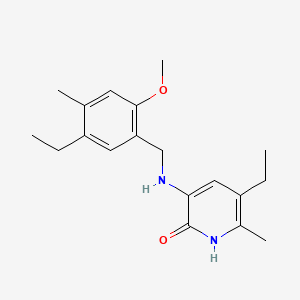
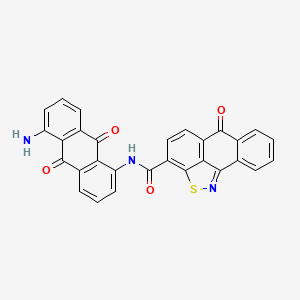

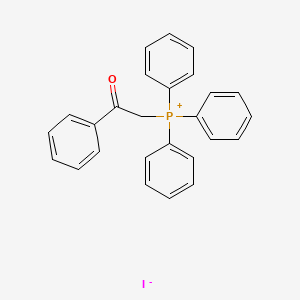
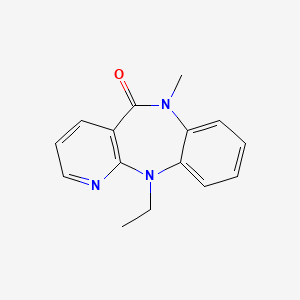
![6-Nitrotetrazolo[1,5-a]pyridine](/img/structure/B12802144.png)
